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Introduction

Bivamelagon (formerly LB54640) is an orally active, small-molecule agonist of the
melanocortin-4 receptor (MC4R) currently under clinical investigation for the treatment of rare
genetic diseases of obesity, including hypothalamic obesity.[1][2][3] Developed by LG Chem
Life Sciences and licensed by Rhythm Pharmaceuticals, bivamelagon represents a potential
advancement in the therapeutic landscape of obesity by offering a convenient oral
administration route compared to existing injectable treatments.[1][2][3] This technical guide
provides an in-depth analysis of bivamelagon's target binding affinity and selectivity profile,
based on publicly available preclinical and clinical data.

Core Target: Melanocortin-4 Receptor (MC4R)

Bivamelagon's primary pharmacological target is the melanocortin-4 receptor (MC4R), a G-
protein coupled receptor (GPCR) predominantly expressed in the central nervous system,
particularly in the hypothalamus. The MC4R plays a pivotal role in regulating energy
homeostasis, including appetite and energy expenditure. Activation of MC4R is known to
reduce food intake and increase energy expenditure, making it a key target for anti-obesity
therapeutics.

Binding Affinity
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Bivamelagon exhibits a high binding affinity for the human MC4R. The reported inhibition
constant (Ki) for bivamelagon at the MC4R is 65 nM.[4]

Functional Activity

Bivamelagon demonstrates potent agonist activity at the MC4R, as evidenced by its low half-
maximal effective concentrations (EC50) in functional assays. In a luciferase-based assay (Luci
assay), bivamelagon showed an EC50 of 0.562 nM.[4] In a cyclic adenosine monophosphate
(cCAMP) assay, which measures the downstream signaling of MC4R activation, the EC50 was
determined to be 36.5 nM.[4] Furthermore, bivamelagon has been shown to engage with the -
arrestin signaling pathway, with an EC50 of 4.6 nM for -arrestin recruitment.[4]

Quantitative Data Summary

The following tables summarize the known quantitative data for bivamelagon's interaction with
its primary target, MC4R.

Binding Affinity
Parameter Value
Ki (MC4R) 65 nM[4]

Functional Activity

Assay EC50 Value
Luci Assay 0.562 nM[4]
cAMP Assay 36.5 nM[4]
[-arrestin Recruitment 4.6 nM[4]

Selectivity Profile

A critical aspect of bivamelagon's pharmacological profile is its high selectivity for the MC4R
over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R). This selectivity
is crucial for minimizing off-target effects. For instance, agonism at MC1R is associated with
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hyperpigmentation. Preclinical in vitro studies have demonstrated that bivamelagon possesses
high selectivity for MC4R over MC1R, MC3R, and MC5R. While qualitative statements from the
developers confirm this high selectivity, specific quantitative binding affinity data (Ki or IC50
values) for bivamelagon at other melanocortin receptors are not yet publicly available.

Selectivity Profile

Receptor Binding Affinity (Ki/IC50)

MC1R Data not publicly available
MC2R Data not publicly available
MC3R Data not publicly available
MC5R Data not publicly available

Signaling Pathway and Experimental Workflows
MCA4R Signaling Pathway

Bivamelagon, as an MC4R agonist, mimics the action of the endogenous ligand a-melanocyte-
stimulating hormone (a-MSH). Upon binding to the MC4R on hypothalamic neurons, it activates
the receptor, leading to the stimulation of a Gs-protein. This, in turn, activates adenylyl cyclase,
which increases the intracellular concentration of cyclic AMP (cCAMP). Elevated cAMP levels
activate protein kinase A (PKA), which then phosphorylates downstream targets, ultimately
leading to a reduction in appetite and an increase in energy expenditure.
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Caption: MC4R signaling pathway activated by bivamelagon.
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Experimental Workflow: Radioligand Binding Assay

The binding affinity of bivamelagon to MC4R is typically determined using a competitive
radioligand binding assay. This assay measures the ability of the unlabeled compound
(bivamelagon) to displace a radiolabeled ligand that has a known high affinity for the receptor.
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Caption: Workflow for a competitive radioligand binding assay.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12377507?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

While the specific, detailed protocols used for bivamelagon have not been publicly disclosed,

the following are generalized methodologies for the key assays cited, based on standard

practices for GPCR research.

Radioligand Competition Binding Assay (for Ki
determination)

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human
MCA4R are prepared. This typically involves cell lysis, homogenization, and centrifugation to
isolate the membrane fraction. Protein concentration is determined using a standard method
like the BCA assay.

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed
concentration of a suitable radioligand (e.g., [1251]-NDP-a-MSH), the cell membrane
preparation, and varying concentrations of unlabeled bivamelagon.

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or
37°C) for a specific duration to allow the binding to reach equilibrium.

Separation: The bound radioligand is separated from the free radioligand. This is commonly
achieved by rapid filtration through a glass fiber filter, which traps the cell membranes with
the bound ligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound
radioligand.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the
concentration of bivamelagon. A non-linear regression analysis is used to determine the 1C50
value (the concentration of bivamelagon that inhibits 50% of the specific binding of the
radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki =
IC50/ (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.
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cAMP Functional Assay (for EC50 determination)

o Cell Culture: A suitable cell line (e.g., HEK293) stably expressing the human MC4R is
cultured in appropriate media.

o Cell Plating: The cells are seeded into 96-well plates and allowed to adhere overnight.

o Compound Treatment: The culture medium is replaced with a buffer containing a
phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of
bivamelagon.

e Incubation: The cells are incubated for a defined period at 37°C to allow for cAMP
production.

o Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is
measured using a commercially available kit, often based on competitive immunoassay
principles (e.g., HTRF, ELISA).

o Data Analysis: The cAMP levels are plotted against the concentration of bivamelagon. A
sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the
concentration of bivamelagon that produces 50% of the maximal response.

Conclusion

Bivamelagon is a potent and highly selective agonist of the MC4R. Its high binding affinity and
functional potency at the MC4R, coupled with its selectivity over other melanocortin receptors,
underscore its potential as a targeted therapy for rare genetic diseases of obesity. The oral
bioavailability of bivamelagon further enhances its therapeutic promise. Future publications
from ongoing and planned clinical trials will provide a more comprehensive understanding of its
clinical efficacy and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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